(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride
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Overview
Description
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO3. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of (2S,3R)-2-amino-3-hydroxybutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of (2S,3R)-2-amino-3-oxobutanoate.
Reduction: Formation of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride
- (2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
- (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride
Uniqueness
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .
Properties
CAS No. |
69320-90-7 |
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Molecular Formula |
C8H18ClNO3 |
Molecular Weight |
211.68 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-5(10)6(9)7(11)12-8(2,3)4;/h5-6,10H,9H2,1-4H3;1H |
InChI Key |
OWBFRQWDQDYNNF-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)[NH3+])O.[Cl-] |
SMILES |
CC(C(C(=O)OC(C)(C)C)[NH3+])O.[Cl-] |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)O.Cl |
Synonyms |
69320-90-7; (2S,3R)-tert-Butyl2-amino-3-hydroxybutanoatehydrochloride; H-THR-OTBUHCL; L-Threoninetert-ButylEsterHydrochloride; H-Thr-OtBu.HCl; H-Thr-OtBu??HCl; threonine-t-butylester.HCl; C8H17NO3.HCl; SCHEMBL1825344; CTK5J1635; MolPort-009-680-853; OWBFRQWDQDYNNF-IBTYICNHSA-N; ANW-35633; KM1254; MFCD00672361; AKOS015847180; AM82245; CS15614; AK162700; KB-53408; L-threoninetert.butylesterhydrochloride; SC-09897; AB0072726; TR-023069; FT-0698850 |
Origin of Product |
United States |
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